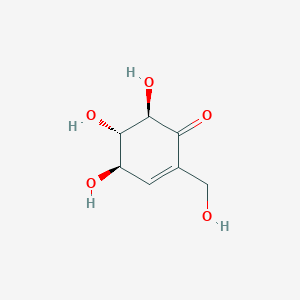
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclohexenone ring with multiple hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclohexenone ring, followed by the introduction of hydroxyl groups and the hydroxymethyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the cyclohexenone ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: Compounds with similar cyclohexenone structures but different functional groups.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and polyols.
Uniqueness
2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is unique due to its specific arrangement of hydroxyl groups and the hydroxymethyl group on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
872882-47-8 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2/t4-,6+,7+/m1/s1 |
InChI Key |
DEJZWTDEKQRWLD-PIYBLCFFSA-N |
Isomeric SMILES |
C1=C(C(=O)[C@@H]([C@H]([C@@H]1O)O)O)CO |
Canonical SMILES |
C1=C(C(=O)C(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















